

Spectroscopic and Methodological Guide to 2-(Dimethylamino)benzene-1,4-diol

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Compound of Interest

Compound Name: 2-(dimethylamino)benzene-1,4-diol

Cat. No.: B2998426

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Disclaimer: A comprehensive search of publicly available scientific databases and literature has revealed no experimental spectroscopic data (NMR, IR, UV-Vis, or Mass Spectrometry) for **2-(dimethylamino)benzene-1,4-diol** (CAS No. 50564-14-2). This guide has been compiled to provide researchers, scientists, and drug development professionals with the available theoretical data, expected spectroscopic characteristics based on its chemical structure, and generalized experimental protocols for the synthesis and analysis of this and similar compounds.

Compound Identification

Property	Value
Chemical Name	2-(dimethylamino)benzene-1,4-diol
CAS Number	50564-14-2
Molecular Formula	C ₈ H ₁₁ NO ₂
Molecular Weight	153.18 g/mol
Canonical SMILES	CN(C)C1=C(C=CC(=C1)O)O

Predicted Mass Spectrometry Data

While experimental mass spectra are unavailable, predicted collision cross-section (CCS) values for various adducts of **2-(dimethylamino)benzene-1,4-diol** provide theoretical insights for mass spectrometry analysis.

Adduct Ion	Predicted m/z	Predicted CCS (Å²)
[M+H] ⁺	154.08626	129.9
[M+Na] ⁺	176.06820	138.0
[M-H] ⁻	152.07170	133.0
[M+NH ₄] ⁺	171.11280	150.5
[M+K] ⁺	192.04214	136.9
[M+H-H ₂ O] ⁺	136.07624	124.6
[M+HCOO] ⁻	198.07718	153.8
[M+CH ₃ COO] ⁻	212.09283	177.7

Data sourced from computational predictions available in public chemical databases.

Expected Spectroscopic Characteristics

Based on the structure of **2-(dimethylamino)benzene-1,4-diol**, the following spectral features are anticipated. These are general predictions and would require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:
 - Aromatic Protons: Signals for the three protons on the benzene ring would be expected in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern would lead to a specific splitting pattern (e.g., doublets, doublet of doublets).
 - Hydroxyl Protons (-OH): Two broad singlets corresponding to the two hydroxyl groups. Their chemical shift would be concentration and solvent-dependent.

- N-Methyl Protons ($-\text{N}(\text{CH}_3)_2$): A singlet in the aliphatic region (typically δ 2.5-3.5 ppm), integrating to six protons.
- ^{13}C NMR:
 - Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The carbons bearing the hydroxyl and dimethylamino groups would be significantly shifted. Aromatic carbons typically appear between δ 110-160 ppm.
 - N-Methyl Carbons: A signal in the aliphatic region (typically δ 40-50 ppm) corresponding to the two methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

- O-H Stretch: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is expected due to the hydroxyl groups.
- C-H Stretch (Aromatic): Weak to medium bands above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Bands in the $2850\text{-}2960\text{ cm}^{-1}$ region from the methyl groups.
- C=C Stretch (Aromatic): Characteristic absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ range.[\[1\]](#)
- C-N Stretch: An absorption band typically in the $1250\text{-}1350\text{ cm}^{-1}$ region for the aromatic amine.
- C-O Stretch: A strong band in the $1200\text{-}1260\text{ cm}^{-1}$ region for the phenolic hydroxyl groups.

UV-Visible (UV-Vis) Spectroscopy

Aromatic compounds exhibit intense absorption bands due to $\pi \rightarrow \pi^*$ transitions.[\[2\]](#) For **2-(dimethylamino)benzene-1,4-diol**, the presence of the electron-donating hydroxyl and dimethylamino groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would anticipate absorption bands in the 200-400 nm range.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and spectroscopic analysis of **2-(dimethylamino)benzene-1,4-diol**.

General Synthesis of Aminohydroquinones

A common route to aminohydroquinones involves the introduction of an amino group to a quinone, followed by reduction.

- **Reaction Setup:** A solution of 1,4-benzoquinone in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) is prepared in a round-bottom flask equipped with a magnetic stirrer.
- **Nucleophilic Addition:** An aqueous solution of dimethylamine is added dropwise to the benzoquinone solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Reduction:** The resulting 2-(dimethylamino)-1,4-benzoquinone is then reduced to the hydroquinone. This can be achieved by adding a reducing agent such as sodium dithionite or by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
- **Work-up and Purification:** The reaction mixture is then worked up, which may involve extraction with an organic solvent and washing with brine. The crude product is purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Analysis Protocols

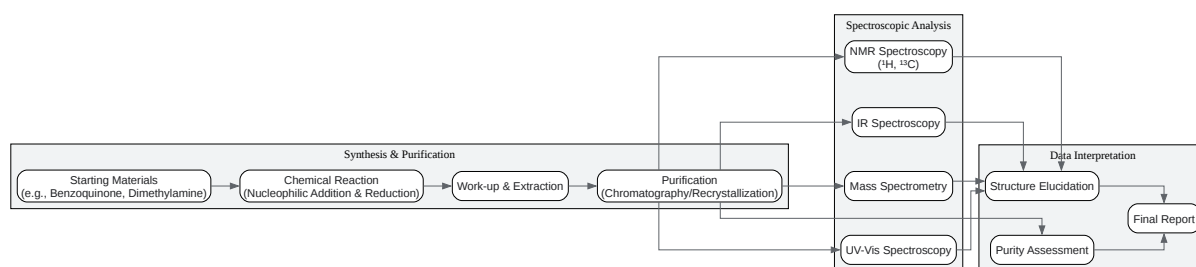
- **NMR Spectroscopy:**
 - Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the ^1H NMR signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
- IR Spectroscopy:
 - For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Record the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Mass Spectrometry:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography system (LC-MS).
 - Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) in both positive and negative ion modes.
 - Determine the molecular weight from the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and analyze the fragmentation pattern if present.
- UV-Vis Spectroscopy:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
 - Use a quartz cuvette to hold the sample.
 - Record the absorption spectrum over a suitable wavelength range (e.g., $200\text{--}800\text{ nm}$) using a UV-Vis spectrophotometer.

- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like **2-(dimethylamino)benzene-1,4-diol**.



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General workflow for synthesis and characterization.

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References

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- 2. fiveable.me [fiveable.me]
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